N-[(4-fluorophenyl)methyl]-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of various functional groups, including a fluorophenyl, methylphenyl, and sulfanyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent.
Attachment of the Fluorophenyl and Methylphenyl Groups: These groups can be attached through Friedel-Crafts alkylation reactions using the corresponding alkyl halides and a Lewis acid catalyst.
Final Coupling and Functionalization: The final coupling of the intermediate compounds and functionalization steps can be achieved through various organic reactions, such as amide bond formation and oxidation-reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the sulfanyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, aryl halides, and other electrophiles or nucleophiles in the presence of suitable catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or proteins, leading to inhibition or activation of their functions.
Pathways Involved: Modulation of signaling pathways, such as the PI3K-AKT, MAPK, and HIF-1 pathways, which are involved in various cellular processes like proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
N-[(4-fluorophenyl)methyl]-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can be compared with other similar compounds, such as:
N-[(4-chlorophenyl)methyl]-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide: Similar structure with a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
N-[(4-bromophenyl)methyl]-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide: Similar structure with a bromine atom instead of a fluorine atom, which may influence its chemical properties and interactions.
N-[(4-methylphenyl)methyl]-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide: Similar structure with a methyl group instead of a fluorine atom, which may alter its solubility and biological effects.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-3-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28FN3O3S/c1-18(2)16-33-28(36)24-13-10-22(27(35)31-15-20-6-11-23(30)12-7-20)14-25(24)32-29(33)37-17-26(34)21-8-4-19(3)5-9-21/h4-14,18H,15-17H2,1-3H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHQPIJDSCQSFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=C(C=C4)F)C(=O)N2CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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